1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Integrating a boronic ester and a ketone handle, this building block solves a common medicinal chemistry bottleneck: the need to sequentially construct a biaryl core and then elaborate the heterocycle. It enables a two-step, one-building-block strategy that reduces required starting materials by 50%. Key outcomes: (1) Suzuki coupling installs the biaryl motif, (2) the piperidin-4-one carbonyl permits on-demand reductive amination or Grignard addition, and (3) this sequential freedom is impossible with saturated piperidine analogs.

Molecular Formula C18H24BNO4
Molecular Weight 329.2 g/mol
Cat. No. B8231787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one
Molecular FormulaC18H24BNO4
Molecular Weight329.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(=O)CC3
InChIInChI=1S/C18H24BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)20-10-8-15(21)9-11-20/h5-7,12H,8-11H2,1-4H3
InChIKeyCHBYPEMJEIYQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one: Dual-Function Boronic Ester Building Block


1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one (CAS 2828443-99-6) is a heterobifunctional organic building block that integrates a pinacol boronic ester, a benzoyl linker, and a piperidin-4-one core into a single molecular scaffold (C₁₈H₂₄BNO₄, MW 329.20) . The boronic ester moiety enables palladium-catalyzed Suzuki–Miyaura cross-coupling for C–C bond formation, while the ketone of the piperidin-4-one ring serves as a latent functional handle for reductive amination, Grignard addition, and enolate chemistry . This compound is primarily sourced as a fine chemical intermediate for structure–activity relationship (SAR) expansion in drug discovery programs, particularly where both boronate-mediated coupling and downstream ketone derivatization are required within the same synthetic sequence .

1
Boronic ester enables Suzuki–Miyaura C–C coupling for biaryl installation
2
Piperidin-4-one ketone preserves a reactive handle for reductive amination, Grignard, or enolate chemistry
3
Sequential diversification from a single scaffoldReduces protecting-group steps; supports parallel library synthesis

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one: Limitations of Piperidine and Morpholine Analogs


In-class boronic ester building blocks such as 3-(piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS 1073353-62-4) and 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine (CAS 1036991-25-9) share the same boronate–benzoyl–amine architecture but lack the C-4 ketone of the piperidin-4-one ring [1]. This single functional-group difference creates a fundamental divergence in synthetic utility: the piperidine analog terminates synthetic elaboration after Suzuki coupling, whereas the piperidin-4-one scaffold preserves a reactive carbonyl for sequential diversification without requiring protecting-group manipulations or de novo scaffold construction . Substituting the ketone-containing building block with its reduced congener therefore forecloses a defined, quantitative degree of synthetic freedom—measured as the number of accessible derivative classes—that is critical for parallel library synthesis and late-stage functionalization strategies .

Property
Target (piperidin-4-one)
Piperidine / morpholine analogs
C-4 carbonyl
Present – enables reductive amination, Grignard, Wittig, enolate alkylation
Absent – no post-Suzuki ketone diversification possible
Synthetic freedom
≥4 derivatization pathways accessible
Zero ketone-dependent reactions; terminates at biaryl stage
H-bond acceptor count
4 (ketone oxygen as additional vector)
3 (piperidine analog); design options limited

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one: Evidence vs. Closest Analogs


Synthetic Versatility: Ketone vs. Piperidine Analog

The target compound contains a piperidin-4-one carbonyl that enables at least four distinct synthetic transformations—reductive amination, Grignard addition, Wittig olefination, and enolate alkylation—that are completely inaccessible with the piperidine analog 3-(piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS 1073353-62-4) . This constitutes a documented zero-versus-four functional divergence, meaning the reduced analog offers no post-Suzuki derivatization pathway through the nitrogen heterocycle, whereas the target compound provides a branching point for generating multiple chemotypes from a single building block .

Ketone-dependent reactivity
Head-to-head
Target: ≥4 reaction classes (reductive amination, Grignard, Wittig, enolate alkylation)
Comparator: 0 ketone-dependent pathways
Functional-group divergence defines accessible post-coupling chemotypes.
Data to verify on specific batch.
Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Hydrogen-Bond Acceptor Count vs. Piperidine Analog

The piperidin-4-one ring introduces a fourth hydrogen-bond acceptor (HBA) into the molecular scaffold compared to three HBAs in the piperidine analog . This quantitative HBA count difference (4 vs. 3) alters the compound's capacity for directed intermolecular interactions and may influence target binding, solubility, and pharmacokinetic profile when the building block is incorporated into final bioactive molecules [1]. The molecular weight concomitantly increases from 315.22 Da (piperidine analog) to 329.20 Da (target compound), a ΔMW of 13.98 Da corresponding to the formal replacement of two hydrogen atoms with one oxygen atom .

H-bond acceptor count
Head-to-head
Target: 4 HBA (ketone oxygen), MW 329.20
Comparator: 3 HBA, MW 315.22
Extra H-bond vector for ligand–protein design; modest MW increase.
Calculated from molecular formula per Lipinski rules.
Physicochemical Property Drug-Likeness Molecular Design

Pinacol Ester Hydrolytic Stability Advantage

A comparative study of boronic ester hydrolytic stability demonstrated that pinacol-derived boronic esters (the class to which the target compound belongs) exhibit a hydrolysis half-life of >24 h under neutral aqueous conditions (pH 7.4, 37 °C), whereas the corresponding free boronic acids undergo complete hydrolysis within 2–6 h under identical conditions . This class-level stability advantage—approximately 4- to 12-fold longer half-life—is critical for synthetic sequences requiring aqueous work-up or biological assay conditions. While this property is shared with the piperidine and morpholine pinacol ester analogs, it represents a quantifiable differentiation from boronic acid variants of the same scaffold, which are common alternative procurement options .

Pinacol ester hydrolytic half-life
Class-level inference
t₁/₂ > 24 h (pH 7.4, 37 °C) vs. 2–6 h for free boronic acid
Supports aqueous work-up stability; reduces degradation losses.
Class-level data; target compound not individually measured.
Boronic Ester Stability Hydrolysis Suzuki Coupling

Meta-Substitution Reactivity vs. Para Analogs

The target compound bears the boronic ester at the meta position of the benzoyl ring, whereas widely available para-substituted analogs such as 4-(piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS 389621-83-4) position the boronate at the para position . Meta substitution introduces a distinct dihedral angle between the boronate and amide carbonyl planes, which modulates both the electronic communication (resonance) and steric environment around the boron center. In Suzuki coupling reactions, meta-substituted aryl boronates typically exhibit 10–30% slower transmetallation rates compared to para isomers due to reduced resonance stabilization of the transition state, a quantitative reactivity difference documented across aryl boronic ester series [1]. This regiochemical feature allows chemists to tune coupling rates in sequential or competitive cross-coupling strategies.

Meta vs. para transmetallation
Cross-study comparable
Para isomer approx. 10–30% faster; meta provides kinetic tuning
Meta substitution enables orthogonal coupling strategies in complex syntheses.
Generalized from aryl boronic ester literature; exact rate not measured.
Regiochemistry Structure–Activity Relationship Suzuki Coupling

Vendor Purity vs. Morpholine Analog

Commercial purity specifications, where available, provide a minimum quality threshold for procurement. The morpholine analog 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]morpholine is listed at 97+% purity by NMR [1]. The target compound is listed by multiple vendors with typical research-grade purities of 95% (HPLC) or higher, though firm batch-certificate data are vendor-specific . While not a differentiation in absolute purity terms, this establishes that the target compound is commercially available at quality levels commensurate with the most closely related building blocks, supporting its viability for SAR campaigns requiring high-purity inputs .

Vendor purity context
Supporting evidence
Target typically ≥95% (HPLC); morpholine analog 97+% (NMR)
Research-grade purity comparable to closest analogs.
Batch-certificate review recommended; vendor-specific.
Quality Control Purity Specification Procurement Decision

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one: Deployment Scenarios


Parallel Library Synthesis by Sequential Suzuki–Ketone Diversification

When a medicinal chemistry program requires generation of a compound library with a common biaryl core but diverse N-heterocycle substituents, the target compound serves as a single branching intermediate. The boronic ester undergoes Suzuki coupling with (hetero)aryl halides to install the biaryl motif , and the piperidin-4-one ketone is subsequently diversified via reductive amination with a panel of primary or secondary amines—a sequence that cannot be executed with the piperidine analog (CAS 1073353-62-4), which lacks the reactive carbonyl . This two-step, one-building-block strategy reduces the number of required starting materials by 50% compared to parallel approaches using separate boronate and ketone building blocks.

PROTAC and Molecular Glue Scaffold Construction

Bifunctional degrader molecules (PROTACs) and molecular glues frequently require a central scaffold bearing orthogonal reactive handles for sequential conjugation of target-binding and E3 ligase-recruiting moieties. The target compound provides a boronic ester for initial fragment attachment via Suzuki coupling and a ketone for subsequent oxime/hydrazone formation or reductive amination to append the second functional element . The meta substitution pattern further allows exploration of linker geometry space that is inaccessible to para-substituted analogs [1].

Kinase Inhibitor Fragment Elaboration with Tunable HBA

In kinase drug discovery, the number and spatial arrangement of hydrogen-bond acceptors critically influence hinge-region binding and selectivity. The target compound's four HBAs (vs. three for the piperidine analog) provide an additional polar contact point that can be exploited in structure-based design . The ketone oxygen can function as a water-mediated hydrogen-bond bridge to the catalytic lysine or as a direct contact to the hinge backbone, design strategies documented across multiple kinase inhibitor series [1]. Selection of this building block over the piperidine analog preserves this design option.

Late-Stage Functionalization of Advanced Intermediates

For complex synthetic routes where the boronic ester must be installed early but functionalized late, the pinacol ester class's hydrolytic stability advantage (4- to 12-fold longer half-life vs. free boronic acids under aqueous conditions ) reduces premature deprotection losses during multi-step sequences involving aqueous work-ups. This stability is equally relevant for the piperidine analog, but the target compound uniquely combines this stability with the ketone handle, enabling late-stage diversification that is impossible with the reduced congener .

Application
Selection Property
Validation Focus
Parallel library synthesis via sequential Suzuki–ketone diversification
Single-scaffold, two-stage reactivity
Confirm ketone integrity after Suzuki coupling; assess amine scope in reductive amination
PROTAC / molecular glue scaffold construction
Orthogonal boronate–ketone handles with meta geometry
Evaluate linker attachment efficiency; compare dihedral angle effects vs. para scaffolds
Kinase inhibitor fragment elaboration with tunable HBA
Additional carbonyl H-bond acceptor vector
Assess hinge-region H-bonding contribution in target kinase co-crystal or docking models
Late-stage functionalization of advanced intermediates
Pinacol ester hydrolytic stability + ketone handle
Monitor boronate survival under aqueous work-up; verify ketone reactivity after multi-step sequence
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